molecular formula C7H10N4O B12125025 Propanamide, 3-amino-N-2-pyrimidinyl- CAS No. 90303-24-5

Propanamide, 3-amino-N-2-pyrimidinyl-

Cat. No.: B12125025
CAS No.: 90303-24-5
M. Wt: 166.18 g/mol
InChI Key: GMIUREFBOUDZBQ-UHFFFAOYSA-N
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Description

Propanamide, 3-amino-N-2-pyrimidinyl-: is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol It contains a propanamide backbone with an amino group at the 3-position and a pyrimidinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanamide, 3-amino-N-2-pyrimidinyl- can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form 3-bromoimidazopyridines .

Industrial Production Methods: Industrial production methods for propanamide, 3-amino-N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3-amino-N-2-pyrimidinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyrimidinyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amides and pyrimidines.

Scientific Research Applications

Chemistry: Propanamide, 3-amino-N-2-pyrimidinyl- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, propanamide, 3-amino-N-2-pyrimidinyl- is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of propanamide, 3-amino-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Propanamide, 3-amino-N-2-pyrimidinyl- is unique due to its specific substitution pattern and the presence of both amino and pyrimidinyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrimidinyl group may confer additional binding affinity to certain biological targets, making it more suitable for specific applications.

Properties

CAS No.

90303-24-5

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-N-pyrimidin-2-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2-3,8H2,(H,9,10,11,12)

InChI Key

GMIUREFBOUDZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCN

Origin of Product

United States

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